molecular formula C13H12BrNO4 B8123736 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate

2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate

Cat. No.: B8123736
M. Wt: 326.14 g/mol
InChI Key: FAHSTZLTMCAKRO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate is a chemical compound that belongs to the class of pyrrolidinone derivatives This compound is characterized by the presence of a bromophenyl group attached to a propanoate moiety, which is further linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Propanoate Intermediate: This step involves the reaction of 3-bromobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(3-bromophenyl)propanoate.

    Cyclization to Form Pyrrolidinone Ring: The intermediate is then subjected to cyclization with succinic anhydride in the presence of a catalyst like p-toluenesulfonic acid to form the pyrrolidinone ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl groups in the pyrrolidinone ring can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: Products include alcohol derivatives.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(3-methylphenyl)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(4-bromophenyl)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(3-chlorophenyl)propanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity compared to its analogs. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c14-10-3-1-2-9(8-10)4-7-13(18)19-15-11(16)5-6-12(15)17/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHSTZLTMCAKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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